molecular formula C9H15ClN2 B13217267 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole

5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B13217267
M. Wt: 186.68 g/mol
InChI Key: BSTHCJPCDCUCNH-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole is a substituted pyrazole derivative characterized by a 1,3-dimethylpyrazole core with a 3-chloro-2-methylpropyl substituent at the 5-position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

5-(3-chloro-2-methylpropyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C9H15ClN2/c1-7(6-10)4-9-5-8(2)11-12(9)3/h5,7H,4,6H2,1-3H3

InChI Key

BSTHCJPCDCUCNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C)CCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2-methylpropylamine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for substitution include sodium azide, potassium cyanide, and sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in DMSO (dimethyl sulfoxide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides, nitriles, or ethers.

Scientific Research Applications

5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effect. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Substituent and Physical Property Comparison

Compound Name Substituent at Position 5 Melting Point (°C) Key References
5-(3-Chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole 3-Chloro-2-methylpropyl Not reported -
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole Chloromethyl 65–66
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) Difluorophenoxy, isopropoxy Not reported
  • Branching vs. Linear Chains : The 3-chloro-2-methylpropyl group in the target compound introduces greater steric hindrance compared to the chloromethyl group in 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole. This may reduce solubility in polar solvents but enhance lipid membrane permeability.

Commercial and Industrial Relevance

  • Commercial Availability: 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole is marketed by suppliers like Fisher Scientific with a melting point of 65–66°C and CAS RN 852227-86-2 .

Biological Activity

5-(3-Chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₉H₁₅ClN₂
  • Molecular Weight : 186.68 g/mol
  • CAS Number : 1478183-36-6

The compound features a pyrazole ring substituted with a chlorine atom and a branched alkyl group, which may enhance its reactivity and biological interactions.

Synthesis

The synthesis of 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps introduce the chloro and branched alkyl substituents through alkylation reactions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds structurally related to 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole have shown effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of specific substituents can significantly influence their antimicrobial potency.

CompoundActivity AgainstReference
5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazolePotentially effectiveCurrent Study
4-Amino-1H-pyrazoleE. coli, S. aureus
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleMycobacterium tuberculosis

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Some studies have reported that modifications in the pyrazole structure can lead to significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . The mechanism often involves inhibition of cyclooxygenase enzymes or modulation of pro-inflammatory cytokines.

Anticancer Activity

Recent advancements have highlighted the potential anticancer properties of pyrazole derivatives. Compounds similar to 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including lung cancer (A549) .

CompoundCancer Cell LineActivity
5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazoleA549 (Lung Cancer)Inhibition of growth
Novel Pyrazole DerivativeVariousInduction of apoptosis

Study on Antibacterial Activity

In a study evaluating novel pyrazole derivatives for antibacterial activity, several compounds were synthesized and tested against standard bacterial strains. The results indicated that certain structural modifications enhanced antibacterial efficacy significantly .

Evaluation of Anti-inflammatory Effects

Another study investigated the anti-inflammatory potential of pyrazoles in carrageenan-induced edema models in mice. Compounds demonstrated varying degrees of anti-inflammatory activity, with some exhibiting effects comparable to indomethacin .

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